N-(3-bromo-4-oxocyclohexyl)acetamide chemical properties and structure
N-(3-bromo-4-oxocyclohexyl)acetamide chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and biological relevance of N-(3-bromo-4-oxocyclohexyl)acetamide (CAS No: 687639-03-8). This document is intended to serve as a core resource for professionals in chemical research and pharmaceutical development.
Chemical Identity and Structure
N-(3-bromo-4-oxocyclohexyl)acetamide is a halogenated ketone with an amide functional group. Its structure consists of a cyclohexane ring, which imparts specific conformational properties to the molecule. The presence of a bromine atom at the alpha-position to the ketone carbonyl group is a key feature, making it a reactive intermediate for various chemical transformations.[1]
The molecular formula is C₈H₁₂BrNO₂.[2][3][4] The compound features a cyclohexane ring system, typically adopting a chair conformation to minimize steric strain. In this conformation, the bulky bromine substituent is generally favored to occupy an equatorial position.[2]
Structure:
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IUPAC Name: N-(3-bromo-4-oxocyclohexyl)acetamide
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SMILES: CC(=O)NC1CCC(=O)C(C1)Br
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InChI Key: WBTGJPGTKKCSKY-UHFFFAOYSA-N[5]
Physicochemical Properties
Experimental data for the physical properties of N-(3-bromo-4-oxocyclohexyl)acetamide are not widely reported in the literature. However, computational predictions provide valuable insights into its characteristics. The high predicted boiling point is attributed to its molecular weight and the potential for hydrogen bonding via the amide group.[2]
| Property | Predicted Value | Significance |
| Molecular Weight | 234.09 g/mol | Foundational for stoichiometric calculations. |
| Boiling Point | 402.0 ± 45.0 °C | Indicates low volatility and significant intermolecular forces.[2] |
| Density | 1.47 ± 0.1 g/cm³ | The presence of bromine increases density compared to similar non-halogenated compounds.[2] |
| pKa | 15.16 ± 0.40 | Characteristic of a weakly acidic secondary amide proton.[2] |
| LogP | 1.0076 | Suggests moderate lipophilicity and reasonable membrane permeability.[2] |
Note: All physical property values, except for molecular weight, are computationally predicted and should be considered as estimates.
Experimental Protocols
3.1. Synthesis via Alpha-Bromination
The most direct synthesis of N-(3-bromo-4-oxocyclohexyl)acetamide involves the alpha-bromination of its precursor, N-(4-oxocyclohexyl)acetamide (also known as 4-acetamido-cyclohexanone). A detailed method is described in patent literature (EP 1 562 921 B1), where the compound is generated as an intermediate.[8]
Materials:
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4-acetamidocyclohexanone (100 g)
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Liquid Bromine (112 g)
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Water (500 ml)
Procedure: [8]
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A solution of 4-acetamidocyclohexanone (100 g) is prepared in water (500 ml) in a suitable reaction vessel at room temperature (approx. 25°C).
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Liquid bromine (112 g) is added dropwise to the solution.
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Upon completion of the addition, the reaction mixture is warmed to approximately 45°C.
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The mixture is maintained at this temperature with stirring until the characteristic brown color of bromine dissipates, signifying the completion of the bromination reaction.
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The product, N-(3-bromo-4-oxocyclohexyl)acetamide, is present in the aqueous solution and can be used directly for subsequent reaction steps or isolated via standard work-up procedures such as extraction and crystallization.
Safety Note: Bromine is a highly corrosive and toxic substance. This procedure must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
3.2. Chemical Reactivity
The chemical reactivity of N-(3-bromo-4-oxocyclohexyl)acetamide is dominated by the α-bromo ketone moiety. This functional group arrangement makes the compound susceptible to several transformations:
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Nucleophilic Substitution: The bromine atom can be readily displaced by various nucleophiles. For instance, reaction with thiourea leads to the formation of a thiazole ring, a key step in the synthesis of pramipexole.[1][9]
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Elimination Reactions: In the presence of a non-nucleophilic base, an E2 elimination can occur to form an α,β-unsaturated ketone.[1]
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Favorskii Rearrangement: Under specific basic conditions, α-halo ketones can undergo rearrangement to form ring-contracted carboxylic acid derivatives.[1]
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Amide Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine.[2]
Logical and Experimental Workflows
The synthesis and subsequent use of N-(3-bromo-4-oxocyclohexyl)acetamide can be visualized through logical workflow diagrams.
Diagram 1: A flowchart illustrating the retrosynthetic logic and the corresponding forward synthesis pathway for N-(3-bromo-4-oxocyclohexyl)acetamide.
Biological Context and Applications
N-(3-bromo-4-oxocyclohexyl)acetamide is not typically an end-product but serves as a crucial building block in pharmaceutical synthesis.
5.1. Intermediate in Drug Synthesis This compound is a documented intermediate in the synthesis of Pramipexole, a dopamine agonist used to treat Parkinson's disease.[2][7] It is also identified as a potential impurity in the manufacturing of Apixaban, a direct Factor Xa inhibitor.[4]
5.2. Role in Coagulation Research Given its relationship to Apixaban, a potent anticoagulant, N-(3-bromo-4-oxocyclohexyl)acetamide and its derivatives are of interest in the study of the blood coagulation cascade.[2][4] The primary target of Apixaban is Factor Xa (FXa), a critical enzyme that sits at the convergence of the intrinsic and extrinsic coagulation pathways.
The coagulation cascade is a series of enzymatic activations that lead to the formation of a fibrin clot. FXa is responsible for converting prothrombin (Factor II) into thrombin (Factor IIa), which then cleaves fibrinogen to form fibrin monomers that polymerize to form the clot. Inhibition of FXa effectively blocks thrombin generation and subsequent clot formation.
Diagram 2: The simplified blood coagulation cascade, highlighting the convergence of the intrinsic and extrinsic pathways on Factor X. Factor Xa is the direct target for anticoagulants derived from intermediates like N-(3-bromo-4-oxocyclohexyl)acetamide.
References
- 1. N-(3-bromo-4-oxocyclohexyl)acetamide | 687639-03-8 | Benchchem [benchchem.com]
- 2. Buy N-(3-bromo-4-oxocyclohexyl)acetamide | 687639-03-8 [smolecule.com]
- 3. N-(3-bromo-4-oxocyclohexyl)acetamide | CAS No- 687639-03-8 | Simson Pharma Limited [simsonpharma.com]
- 4. N-(3-bromo-4-oxocyclohexyl)acetamide | 687639-03-8 [chemicalbook.com]
- 5. Synthesis routes of N-(3-bromo-4-oxocyclohexyl)acetamide [benchchem.com]
- 6. N-(3-bromo-4-oxocyclohexyl)acetamide | CAS#:687639-03-8 | Chemsrc [chemsrc.com]
- 7. Pramipexole - Wikipedia [en.wikipedia.org]
- 8. data.epo.org [data.epo.org]
- 9. US20060100256A1 - Process for preparing 2,6-diamino-4,5,6,7-tetrahydro-benzothiazole - Google Patents [patents.google.com]
